![molecular formula C15H20O4 B1219865 (R)-2-trans-abscisic acid](/img/structure/B1219865.png)
(R)-2-trans-abscisic acid
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Overview
Description
(R)-2-trans-abscisic acid is a 2-trans-abscisic acid with (R)-configuration at the chiral centre. It is a conjugate acid of a (R)-2-trans-abscisate. It is an enantiomer of a (S)-2-trans-abscisic acid.
Scientific Research Applications
Chiral Separation and Enantiomer Studies
- Enantiomer Separation : A study by Terashima et al. (2023) focused on the separation of (R)- and (S)-abscisic acid enantiomers using high-performance liquid chromatography. This method successfully separated (R)-abscisic acid from its (S)-enantiomer, demonstrating the practical application of chiral separation in studying abscisic acid.
Receptor and Signaling Mechanisms
- Receptor Structures and Mechanisms : Research by Zhang et al. (2012) revealed complex structures of the abscisic acid receptor PYL3 and its unique regulatory mechanism. This study contributes to understanding how (R)-2-trans-abscisic acid functions in plant signaling pathways.
- Signaling Network Development : A study by Cutler et al. (2010) discussed the development of a core signaling network for abscisic acid, highlighting the complex interconnections and regulatory mechanisms involving this compound.
Hormonal and Stress Responses
- ABA Receptors and Phosphatase Activity : Research by Ma et al. (2009) identified abscisic acid receptors and their interaction with ABI family phosphatases, shedding light on how this compound is involved in plant stress responses.
- Seed Germination and Development : A study by Bu et al. (2009) found that the RING-H2 protein RHA2a in Arabidopsis thaliana positively regulates ABA-mediated control of seed germination and early seedling development, demonstrating this compound's role in developmental processes.
Analytical and Biochemical Studies
- Abscisic Acid Analogues : The study by Benson et al. (2015) explored ABA analogs to understand specific physiological functions related to this compound, providing insights into its perception and signaling pathways.
Role in Plant Physiology and Stress Responses
- Thermodynamic Switch in ABA Receptors : Research by Dupeux et al. (2011) identified a thermodynamic switch in ABA receptors that modulates their sensitivity, including responses to this compound.
- Signal Transduction Pathways : A study by Lee & Luan (2012) detailed the role of this compound in ABA signal transduction pathways, particularly in biotic and abiotic stress responses.
properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2E,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+/t15-/m0/s1 |
InChI Key |
JLIDBLDQVAYHNE-XQFZKXHBSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C/C(=O)O)/C)O)(C)C |
SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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